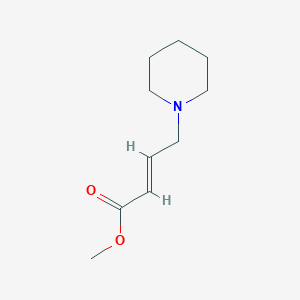
ethyl (1S,3S)-3-aminocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with an amino group and an ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and ester groups.
Esterification: The ester group is introduced by reacting the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely .
化学反应分析
Types of Reactions
Ethyl (1S,3S)-3-aminocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrocyclohexane derivatives, while reduction of the ester group can produce cyclohexanol derivatives .
科学研究应用
Ethyl (1S,3S)-3-aminocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of polymers and other industrial chemicals
作用机制
The mechanism of action of ethyl (1S,3S)-3-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors .
相似化合物的比较
Similar Compounds
Ethyl (1S,3S)-3-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl (1S,3S)-3-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is unique due to the presence of both an amino and ester group on the cyclohexane ring.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl (1S,3S)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8-/m0/s1 |
InChI 键 |
VALZPPHHDRBGHU-YUMQZZPRSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCC[C@@H](C1)N |
规范 SMILES |
CCOC(=O)C1CCCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)







![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)



